molecular formula C21H26O10 B043473 2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE CAS No. 80779-87-9

2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE

Cat. No. B043473
CAS RN: 80779-87-9
M. Wt: 438.4 g/mol
InChI Key: NLYXGZTYODRENV-MJCUULBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE is a compound of paramount importance within the biomedical sector. It is widely utilized for diverse applications and assumes a prominent function in the synthesis of therapeutic drugs, encompassing antiviral agents, anticancer compounds, and antidiabetic medications .


Molecular Structure Analysis

The molecular formula of 2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE is C21H26O10, and its molecular weight is 438.43 .

Scientific Research Applications

  • Large-Scale Synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin

    • Application Summary : This compound is a type of imino sugar, which are known to be potent inhibitors of a number of enzymes of medicinal interest, such as glycosidases, glycosyltransferases, and enzymes that act on non-sugar substrates .
  • Preparation of 2,3,4,6-Tetra-O-benzyl-d-mannose

    • Application Summary : This compound was prepared from methyl α-d-mannopyranoside. It’s an improved preparation of 2,3,4,6-tetra-O-benzyl-α-d-glucopyranose and -galactopyranose .
  • 1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose

    • Application Summary : This compound is used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion .
  • 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose

    • Application Summary : This compound is an important D-glucopyranose derivative for glucosylations and other reactions . It’s also an intermediate of Voglibose/Dapagliflozin .
  • A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses

    • Application Summary : This study presents a simple preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses .
  • α-D-Mannose pentaacetate

    • Application Summary : α-D-Mannose pentaacetate was used for glycosylation in a study that assessed novel synthetic inhibitors of selectin-mediated cell adhesion . It has also been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C−H insertion .
  • Preparation of 2,3,4,6-Tetra-O-benzyl-d-mannose

    • Application Summary : 2,3,4,6-Tetra-O-benzyl-d-mannopyranose was prepared from methyl α-d-mannopyranoside. Improved preparations of 2,3,4,6-tetra-O-benzyl-α-d-glucopyranose and -galactopyranose are described .
  • A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses

    • Application Summary : This study presents a simple preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses .

properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,6-triacetyloxy-5-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(29-14(3)24)20(21(31-17)30-15(4)25)27-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYXGZTYODRENV-MJCUULBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-BENZYL-1,3,4,6-TETRA-O-ACETYL-alpha-D-MANNOPYRANOSE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.